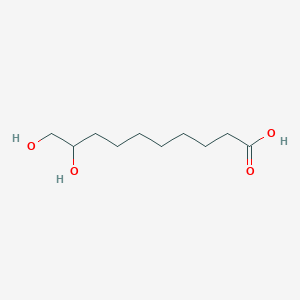
9,10-Dihydroxydecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dihydroxydecanoic acid is a specialized saturated fatty acid that is a minor constituent of royal jelly. It was scientifically discovered in 1957 This compound is known for its unique structure, which includes two hydroxyl groups attached to a decanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 9,10-dihydroxydecanoic acid typically involves the oxidation of decanoic acid derivatives. One common method includes the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst such as phosphotungstic acid. The reaction is carried out at temperatures ranging from 20°C to 80°C for 0.5 to 24 hours . This method is advantageous as it avoids the use of strong acids and bases, making it environmentally friendly and suitable for industrial applications.
Industrial Production Methods: Industrial production of this compound often employs biotransformation processes. For instance, the biotransformation of methyl decanoate to sebacic acid involves the intermediate formation of this compound. This process requires the activation of enzymes involved in the α,ω-oxidation pathway . Substrate-limiting conditions are applied to prevent the accumulation of inhibitory intermediates, thereby improving the yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 9,10-Dihydroxydecanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the hydroxyl groups, where reagents like acyl chlorides or alkyl halides are used.
Major Products Formed:
Oxidation: Oxidative cleavage of this compound can yield valuable carbonyl compounds and five-membered heterocycles.
Reduction: Reduction can lead to the formation of decanoic acid derivatives with modified functional groups.
Substitution: Substitution reactions can produce esters or ethers, depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a reagent in oxidation and reduction reactions.
Industry: It is used in the production of sebacic acid, which is a precursor for nylon and polyamides.
Mecanismo De Acción
The mechanism of action of 9,10-dihydroxydecanoic acid involves its interaction with various molecular targets and pathways. For instance, in biotransformation processes, it acts as an intermediate that undergoes further oxidation to produce sebacic acid . The compound’s hydroxyl groups play a crucial role in its reactivity, allowing it to participate in oxidation and reduction reactions.
Comparación Con Compuestos Similares
10-Hydroxydecanoic acid: Another hydroxy fatty acid found in royal jelly, known for its biological activities.
3,10-Dihydroxydecanoic acid: A related compound with similar structural features and applications.
10-Hydroxy-2-decenoic acid:
Uniqueness: 9,10-Dihydroxydecanoic acid is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its role as an intermediate in the production of sebacic acid and its presence in royal jelly highlight its importance in both industrial and biological contexts.
Propiedades
Fórmula molecular |
C10H20O4 |
|---|---|
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
9,10-dihydroxydecanoic acid |
InChI |
InChI=1S/C10H20O4/c11-8-9(12)6-4-2-1-3-5-7-10(13)14/h9,11-12H,1-8H2,(H,13,14) |
Clave InChI |
MPGCBPBCHYRWEM-UHFFFAOYSA-N |
SMILES canónico |
C(CCCC(CO)O)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















